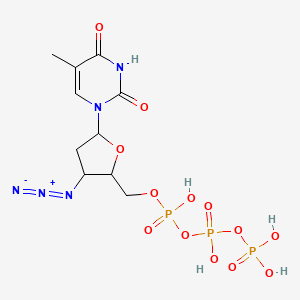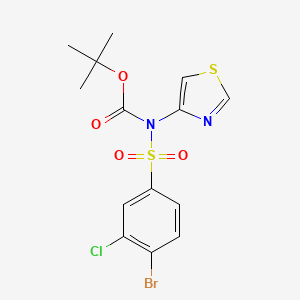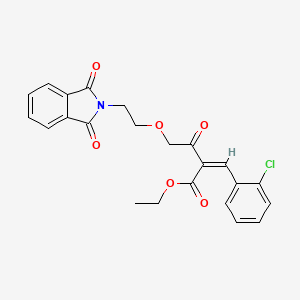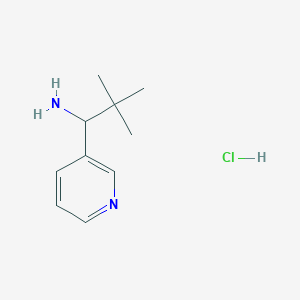
3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine is a fluorinated piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Fluorinated piperidines are of significant interest in medicinal chemistry due to their potential biological activities and their role as building blocks in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine typically involves the introduction of fluorine atoms into the piperidine ring. One common method is the fluorination of piperidine derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of fluorinated piperidines may involve continuous flow processes to ensure consistent quality and yield. These processes often use automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of fluorinated building blocks in large-scale synthesis is also common, allowing for the efficient production of complex fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Sodium hydride in anhydrous tetrahydrofuran (THF) at low temperatures.
Major Products Formed
Oxidation: Formation of piperidinone derivatives.
Reduction: Formation of partially or fully hydrogenated piperidine derivatives.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential drug candidate for various therapeutic areas, including oncology and neurology.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The compound may also modulate signaling pathways by inhibiting or activating key enzymes involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropyrrolidine: Another fluorinated heterocycle with similar chemical properties.
4,4-Difluoropiperidine: A fluorinated piperidine derivative with different substitution patterns.
3,3-Difluoroazetidine: A smaller fluorinated ring system with unique reactivity
Uniqueness
3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms at the 3-position of the piperidine ring can enhance its stability and binding interactions compared to other fluorinated piperidines .
Properties
Molecular Formula |
C11H20F2N2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
3,3-difluoro-1-(piperidin-4-ylmethyl)piperidine |
InChI |
InChI=1S/C11H20F2N2/c12-11(13)4-1-7-15(9-11)8-10-2-5-14-6-3-10/h10,14H,1-9H2 |
InChI Key |
JLXCONSHAQRCEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2CCNCC2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12075296.png)


![(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12075335.png)


![Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12075340.png)

![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid](/img/structure/B12075344.png)




